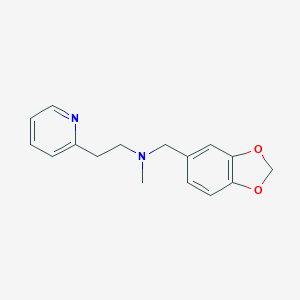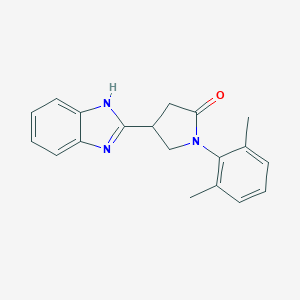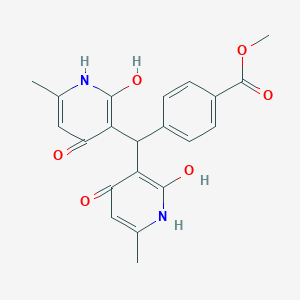![molecular formula C17H23N3O2 B368113 1-Pipéridyléthan-1-one de 2-[2-(hydroxypropyl)benzimidazolyl]- CAS No. 890640-94-5](/img/structure/B368113.png)
1-Pipéridyléthan-1-one de 2-[2-(hydroxypropyl)benzimidazolyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one” is a compound that belongs to the benzimidazole class . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives are mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .
Molecular Structure Analysis
The molecular structure of benzimidazole compounds is significant in determining their properties and functions. Benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is isostructural with naturally occurring nucleotides, which allows it to easily interact with the biopolymers of living systems .
Chemical Reactions Analysis
Benzimidazoles are known to act as corrosion inhibitors for various metals in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Mécanisme D'action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have shown promising applications in biological and clinical studies . They have been used in targeted cancer therapy and as corrosion inhibitors . The specific targets would depend on the substitution pattern around the nucleus .
Mode of Action
For instance, in anticancer applications, the linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . In the case of corrosion inhibition, the inhibitory action depends on the concentration of the compound, double-layer capacitance, and resistance to charge transfer .
Biochemical Pathways
Benzimidazole derivatives have been known to affect various biochemical pathways depending on their specific targets and mode of action .
Pharmacokinetics
Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have shown a wide range of biological activities, including anticancer and corrosion inhibition .
Action Environment
It is known that the environment can significantly impact the effectiveness of benzimidazole derivatives .
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in inhibiting the growth of cancer cells. However, there are also limitations to using 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one in lab experiments. 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the research on 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one. One potential direction is to further investigate the mechanism of action of 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one. Understanding how 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one inhibits the growth of cancer cells can provide insights into the development of new cancer therapies. Another direction is to explore the potential of 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one in other fields of research, such as neurodegenerative diseases and infectious diseases. Additionally, the synthesis of analogs of 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one can provide new compounds with potentially improved properties for use in scientific research.
Conclusion:
In conclusion, 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one is a chemical compound with potential applications in various fields of scientific research. The synthesis of 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one has been accomplished using various methods, and it has been found to inhibit the growth of cancer cells and have anti-inflammatory and antioxidant properties. There are limitations to using 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one in lab experiments, but there are also several future directions for research on 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one. Further investigation of the mechanism of action of 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one and the synthesis of analogs can provide new insights into the potential applications of 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one in scientific research.
Méthodes De Synthèse
The synthesis of 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one has been accomplished using various methods. One of the most common methods involves the reaction of 2-(2-aminobenzimidazol-1-yl)acetic acid with 2-chloroethyl piperidine-1-carboxylate. This reaction results in the formation of 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one as a white solid with a melting point of 152-154°C. Other methods involve the use of different reagents and conditions to achieve the synthesis of 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés du benzimidazole ont montré un potentiel antimicrobien prometteur contre certaines espèces bactériennes et fongiques Gram-négatives et positives . Ils entrent en compétition avec les purines, une partie intégrante de la souche bactérienne, ce qui entraîne l'inhibition de la synthèse des acides nucléiques et des protéines bactériennes .
Activité anticancéreuse
Les composés benzimidazoliques se sont avérés exercer une activité antiproliférative contre diverses lignées cellulaires cancéreuses, notamment la lignée cellulaire MCF7 du cancer du sein . L'activité anticancéreuse est souvent comparable ou même plus puissante que celle des médicaments standard tels que le 5-fluorouracile .
Activité antivirale
Certains dérivés du benzimidazole auraient des propriétés antivirales . Ils peuvent interférer avec la réplication des virus, ce qui en fait des candidats potentiels pour le développement de médicaments antiviraux .
Activité antidiabétique
Les benzimidazoles ont été étudiés comme agents antidiabétiques potentiels . Ils peuvent agir comme de puissants inhibiteurs de diverses enzymes impliquées dans le métabolisme du glucose, contribuant ainsi à contrôler la glycémie .
Activité antiparasitaire
Des composés contenant une partie benzimidazolique, tels que le thiabendazole, le parbendazole, le mébendazole, l'albendazole, le cambendazole et le flubendazole, ont été rapportés pour leur activité antihelminthique . Ils peuvent interférer avec le métabolisme énergétique des parasites, entraînant leur mort
Analyse Biochimique
Biochemical Properties
It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that benzimidazole derivatives can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzimidazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one vary with different dosages in animal models. Specific studies focusing on this compound are currently lacking
Propriétés
IUPAC Name |
2-[2-(1-hydroxypropyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-2-15(21)17-18-13-8-4-5-9-14(13)20(17)12-16(22)19-10-6-3-7-11-19/h4-5,8-9,15,21H,2-3,6-7,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVJSFUINFHYSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368083.png)
![(3-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368084.png)
![(4-Chlorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368087.png)
![2-{[1-(4-Chlorobenzoyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B368089.png)
![(4-Methoxyphenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368091.png)
![1-{[1-(4-Methoxybenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B368092.png)


![{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B368101.png)
![{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368104.png)
![(1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol](/img/structure/B368105.png)
![(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B368106.png)
![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368109.png)